molecular formula C11H10ClN3O B8414504 4-(6-Chloropyrimidin-4-yl)-3-methoxyaniline

4-(6-Chloropyrimidin-4-yl)-3-methoxyaniline

Cat. No. B8414504
M. Wt: 235.67 g/mol
InChI Key: JSNAMYXKJSERAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Chloropyrimidin-4-yl)-3-methoxyaniline is a useful research compound. Its molecular formula is C11H10ClN3O and its molecular weight is 235.67 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

4-(6-chloropyrimidin-4-yl)-3-methoxyaniline

InChI

InChI=1S/C11H10ClN3O/c1-16-10-4-7(13)2-3-8(10)9-5-11(12)15-6-14-9/h2-6H,13H2,1H3

InChI Key

JSNAMYXKJSERAW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)C2=CC(=NC=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 4-chloro-6-(2-methoxy-4-nitrophenyl)pyrimidine (0.6 g, 2.259 mmol) in EtOH (Ratio: 2.000, Volume: 10 mL) was stirred at 80° C. to make most of the material solublized, Acetic Acid 20% (Ratio: 1.000, Volume: 5 mL) and iron powder (0.883 g, 15.81 mmol) were added. The resulting mixture was refluxed for 1 h. The reaction was concentrated under vacuum. The residue was partitioned between EtOAc/1.0 M aqueous NaOH. The aqueous layer was extracted with EtOAc (3×20 ml). The combined organic layers were washed with aqueous sodium bicarbonate (2×20 ml) and brine (20 ml), dried over magnesium sulfate, filtered and concentrated. The residue was purified via Biotage Horizon system (25 g column of Thomson Single Step, EtOAc/Hexane, Griadient: 0%˜80%). Desired fractions were collected, concentrated and the residue was triturated with DCM to get 0.5 g (82%) of product as light-yellow solid. LC-MS (M+H)+=236. 1H NMR (400 MHz, CDCl3) δ ppm 3.91 (s, 3H) 4.07 (br. s., 2H, NH2) 6.27 (d, J=2.26 Hz, 1H) 6.40 (dd, J=8.53, 2.26 Hz, 1H) 8.04 (d, J=1.25 Hz, 1H) 8.07 (d, J=8.28 Hz, 1H) 8.91 (d, J=1.25 Hz, 1H).
Name
4-chloro-6-(2-methoxy-4-nitrophenyl)pyrimidine
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.883 g
Type
catalyst
Reaction Step Two
Yield
82%

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